molecular formula C12H7ClN2 B8352843 4-(2-Chloropyridin-4-yl)-benzonitrile

4-(2-Chloropyridin-4-yl)-benzonitrile

Número de catálogo: B8352843
Peso molecular: 214.65 g/mol
Clave InChI: FSFBKUALHOBUSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-Chloropyridin-4-yl)-benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a 2-chloropyridine moiety at the para position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its applications range from antiviral drug development (e.g., as a component in HIV replication inhibitors) to nonlinear optical materials .

Propiedades

Fórmula molecular

C12H7ClN2

Peso molecular

214.65 g/mol

Nombre IUPAC

4-(2-chloropyridin-4-yl)benzonitrile

InChI

InChI=1S/C12H7ClN2/c13-12-7-11(5-6-15-12)10-3-1-9(8-14)2-4-10/h1-7H

Clave InChI

FSFBKUALHOBUSM-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC=C1C#N)C2=CC(=NC=C2)Cl

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridine-Based Derivatives

4-(Pyridin-4-ylcarbonyl)benzonitrile (2k)
  • Structural Features : Replaces the 2-chloropyridine group with a pyridin-4-ylcarbonyl moiety.
  • Key Properties : Synthesized via FeCl₂-mediated oxidation, yielding a faint yellow solid (79% yield). Exhibits distinct electronic properties due to the electron-withdrawing carbonyl group .
  • Applications : Primarily explored in catalytic oxidation studies .
2-((Pyridine-4-yl)methoxy)benzonitrile
  • Structural Features : Contains a pyridinylmethoxy substituent instead of 2-chloropyridine.
  • Key Properties : Synthesized via nucleophilic substitution between 4-(bromomethyl)pyridine and 2-hydroxybenzonitrile. The methoxy linker enhances solubility compared to halogenated analogs .

Thiazole and Thioether Derivatives

4-(2-Phenylthiazol-4-yl)benzonitrile
  • Structural Features : Substitutes the chloropyridine with a phenylthiazole group.
  • Key Properties : Synthesized via condensation of thiobenzamide and 4-(2-bromoacetyl)benzonitrile. The thiazole ring introduces π-conjugation, altering UV-Vis absorption profiles .
  • Applications : Investigated as a scaffold for sortase A inhibitors in antibacterial drug development .
4-(2,6-Dimethylphenylthio)benzonitrile
  • Structural Features : Features a thioether-linked dimethylphenyl group.
  • Key Properties : The sulfur atom enhances nucleophilicity, making it reactive in transition metal-free coupling reactions. NMR data (δ 7.8–7.2 ppm for aromatic protons) confirm regioselective synthesis .

Pyrimidine-Based Derivatives

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
  • Structural Features: Replaces the pyridine ring with a 4-chloropyrimidine group linked via an amino bridge.
  • Key Properties: Molecular weight = 230.65 g/mol; CAS 244768-32-7. The amino linker facilitates hydrogen bonding, influencing crystallinity .
4-(2-Aminopyrimidin-4-yl)benzonitrile
  • Structural Features: Contains a 2-aminopyrimidine substituent.
  • Key Properties: The amino group enhances polarity, impacting solubility in polar solvents. Used in kinase inhibitor research .

Nonlinear Optical (NLO) Materials

4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile
  • Structural Features : Incorporates an ethynyl-linked phenyloxazole group.
  • Key Properties : Exhibits a βHRS (hyper-Rayleigh scattering) value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, superior to chalcone derivatives but lower than 4-(2-Chloropyridin-4-yl)-benzonitrile analogs. The extended π-system enhances NLO efficiency .

Cytotoxic Agents

4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c)
  • Structural Features : Features a triazole-ethenyl group with a 3-chlorophenyl substituent.
  • Key Properties : Demonstrates IC₅₀ values of 2.1 µM (MCF-7) and 3.4 µM (MDA-MB-231), outperforming etoposide in breast cancer models. The triazole group enhances cellular uptake .

Data Table: Key Comparisons

Compound Name Structural Features Key Properties/Data Applications References
4-(2-Chloropyridin-4-yl)-benzonitrile 2-Chloropyridine + benzonitrile δ 8.35 (d, J=5.0 Hz, pyridine-H); HRMS: 408.0675 Antiviral agents, NLO materials
4-(2-Phenylthiazol-4-yl)benzonitrile Phenylthiazole + benzonitrile δ 8.10–8.07 (m, aromatic H); recrystallized from MeOH Sortase A inhibitors
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile Chloropyrimidine + amino linker MW: 230.65 g/mol; CAS 244768-32-9 Kinase inhibitors
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Ethynyl-oxazole + benzonitrile βHRS: 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ Nonlinear optical materials
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile Triazole-ethenyl + chlorophenyl IC₅₀: 2.1 µM (MCF-7) Breast cancer therapy

Research Findings and Trends

  • Electronic Effects : Chloropyridine and pyrimidine substituents increase electron deficiency, enhancing reactivity in cross-coupling reactions .
  • Biological Activity : Triazole and thiazole derivatives show superior cytotoxicity due to improved target binding .
  • Materials Science : Extended π-systems (e.g., ethynyl-oxazole) improve NLO performance, though halogenated analogs like 4-(2-Chloropyridin-4-yl)-benzonitrile offer better thermal stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.